molecular formula C12H18N2O B1475704 (4-Ethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanamine CAS No. 2092289-67-1

(4-Ethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanamine

Cat. No.: B1475704
CAS No.: 2092289-67-1
M. Wt: 206.28 g/mol
InChI Key: PEWFMEZZLXARPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Ethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanamine is a chemical compound of significant interest in medicinal chemistry and preclinical research, particularly for its structural relation to potent kinase inhibitors. This benzoxazepine-derived scaffold is recognized as a key pharmacophore in the development of therapeutics targeting Receptor-Interacting Protein Kinase 1 (RIPK1) . RIPK1 is a central regulator of inflammatory cell death pathways (necroptosis) and inflammation, and its inhibition is a promising therapeutic strategy for treating neurodegenerative diseases, inflammatory disorders, and other pathological conditions . Compounds featuring this core structure have demonstrated high potency, with one analogue reported to have a Ki value of 0.91 nM for RIPK1, and the ability to penetrate the blood-brain barrier, making them valuable for central nervous system (CNS) targeted research . Furthermore, related tetrahydrobenzoxazepine structures are also being explored in other research areas, such as in the development of novel PARP-1 inhibitors for oncology, highlighting the versatility and research value of this chemical class . This product is intended for research purposes by qualified laboratory personnel only. It is For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

(4-ethyl-3,5-dihydro-2H-1,4-benzoxazepin-7-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-2-14-5-6-15-12-4-3-10(8-13)7-11(12)9-14/h3-4,7H,2,5-6,8-9,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEWFMEZZLXARPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCOC2=C(C1)C=C(C=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(4-Ethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanamine is a compound belonging to the class of oxazepines, which are known for their diverse biological activities. This article aims to summarize the biological activity of this specific compound based on available research findings, including structure-activity relationships (SAR), pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula of this compound is C13H17NC_{13}H_{17}N with a molecular weight of approximately 201.29 g/mol. The compound features a tetrahydrobenzo[f][1,4]oxazepine core structure that contributes to its biological activity.

Biological Activity Overview

Research indicates that compounds with oxazepine structures exhibit various biological activities, including:

  • Antidepressant Effects : Some oxazepines have shown efficacy in treating depression by modulating neurotransmitter systems.
  • Antitumor Activity : Certain derivatives have demonstrated cytotoxic effects against various cancer cell lines.
  • Neuroprotective Properties : Oxazepines may protect neuronal cells from damage in neurodegenerative diseases.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various substituents on the oxazepine ring. For instance:

  • Substituent Variations : The introduction of different alkyl groups can enhance or diminish activity. For example, replacing a methyl group with an ethyl group has been shown to improve potency in related compounds .
Substituent TypeActivity Change
MethylLow activity
EthylModerate activity
IsopropylHigh activity

Pharmacological Studies

Recent studies have focused on the pharmacokinetic and pharmacodynamic profiles of similar oxazepine derivatives:

  • In Vitro Studies : Compounds similar to this compound have been tested against various cancer cell lines with IC50 values indicating significant cytotoxicity. For example, one study reported an IC50 value of 2.05 µM against acetylcholinesterase (AChE), suggesting potential use in neurodegenerative conditions .
  • In Vivo Studies : Animal models have been utilized to assess the efficacy and safety profile of these compounds. In one study involving CD-1 mice, administration of similar compounds showed a correlation between low clearance rates and high metabolic stability .

Case Studies

Several case studies highlight the potential applications of this compound:

  • Case Study 1 : A compound derived from the oxazepine class was tested for its ability to induce differentiation in acute myeloid leukemia cells. Results indicated that certain structural modifications significantly enhanced its therapeutic potential.
  • Case Study 2 : Another study explored the neuroprotective effects of related oxazepines in models of Alzheimer's disease. The findings suggested that these compounds could inhibit tau aggregation and reduce neuroinflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Comparisons

Benzoxathiins ()
  • Core Structure : Benzoxathiin (oxygen and sulfur in the heterocyclic ring).
  • Key Differences :
    • Replacement of sulfur in benzoxathiins with nitrogen in the target compound alters electronic properties and reactivity.
    • The ethyl substituent in the target compound may improve metabolic stability compared to methoxy or thiophen groups in benzoxathiins.
Boron-Containing Methanamine Derivatives ()
  • Core Structure : Phenyl ring with a dioxaborolan group and methanamine.
  • Key Differences :
    • The boron group enables cross-coupling reactions (e.g., Suzuki-Miyaura), unlike the benzoxazepine core.
    • Melting point (52°C) and NMR data (e.g., 1H-NMR δ 3.93 ppm for methanamine) suggest distinct physicochemical properties compared to the target compound .
  • Applications : Primarily used as synthetic intermediates in organic chemistry.
Benzodiazepine Impurities ()
  • Core Structure : Benzodiazepine (two nitrogen atoms in the heterocyclic ring).
  • Substituents like chloro and fluorophenyl groups in impurities (e.g., CAS 59467-64-0) contrast with the ethyl group in the target compound, affecting solubility and toxicity profiles .

Comparative Data Table

Compound Name Core Structure Substituents Melting Point/Yield Key Applications
Target Compound Benzoxazepine 4-Ethyl, 7-methanamine Not reported CNS drug candidate
6-Methoxy-2-(thiophen-2-yl)-1,4-benzoxathiin Benzoxathiin Methoxy, thiophen Not reported Material science
Boron-containing methanamine Phenyl-dioxaborolan Dioxaborolan, methanamine 52°C (66% yield) Organic synthesis
Benzodiazepine impurity (CAS 59467-64-0) Benzodiazepine Chloro, fluorophenyl Not reported Pharmaceutical quality control

Research Findings and Implications

  • Synthetic Routes : The target compound may be synthesized via methods analogous to benzoxathiins (e.g., sodium hydride-mediated alkylation in DMF) , but its ethyl and methanamine groups likely require tailored optimization.
  • Spectroscopic Trends : The methanamine group’s 1H-NMR signal (~3–4 ppm) aligns with boron-containing analogs , while the ethyl group’s protons may resonate near 1.2–1.5 ppm, distinct from aromatic signals in benzoxathiins (~7 ppm) .
  • Lumping Strategy () : In environmental or metabolic modeling, the target compound could be grouped with other benzannulated heterocycles (e.g., benzodiazepines) due to shared ring systems and reactivity .

Preparation Methods

Condensation and Cyclization Approach

One of the well-documented methods involves condensation of 2-nitrobenzaldehyde with 2-chloroethylamine hydrochloride, followed by reduction and cyclization to generate tetrahydrobenzooxazepine intermediates. This approach is detailed in patent EP2163538B1 and involves:

  • Step 1: Condensation of 2-nitrobenzaldehyde with 2-chloroethylamine hydrochloride in an organic solvent such as tetrahydrofuran or ethanol.
  • Step 2: Reduction of the nitro group to an amine using reducing agents like Fe powder, Zn powder, or SnCl₂.
  • Step 3: Cyclization under reducing conditions to form the 1,4-oxazepine ring.
  • Step 4: Further reduction of double bonds using sodium borohydride or related hydrides.
  • Step 5: Optional acetylation or alkylation to introduce substituents such as the ethyl group at the 4-position.

This method is advantageous for its simplicity, use of readily available reagents, and avoidance of hazardous materials like lithium aluminum hydride.

Boronic Acid Coupling and Deprotection

A modern synthetic route involves palladium-catalyzed coupling reactions starting from boronic acid derivatives of the oxazepine core:

  • Preparation of tert-butyl 7-(6-aminopyridin-3-yl)-2,3-dihydrobenzo[f]oxazepine-4(5H)-carboxylate via Suzuki coupling of 4-(tert-butoxycarbonyl)-2,3,4,5-tetrahydrobenzo[f]oxazepin-7-ylboronic acid with 2-amino-5-bromopyridine.
  • Subsequent deprotection using 4 N HCl in 1,4-dioxane to remove the Boc group, followed by basification and extraction to isolate the free amine.
  • Purification by trituration and drying yields the target amine compound with high purity and yield (~96%).

This method provides a high degree of functional group tolerance and scalability, suitable for complex derivatives.

One-Pot Azomethine and Oxazepine Synthesis

Another approach involves a one-pot synthesis where azomethine intermediates are formed by refluxing equimolar amounts of aromatic aldehydes and primary aromatic amines in ethanol with catalytic acetic acid. These azomethines then react with phthalide derivatives in tetrahydrofuran under reflux with acetic acid catalyst to form oxazepine rings.

While this method is more general for oxazepine derivatives, it can be adapted for the preparation of (4-Ethyl-2,3,4,5-tetrahydrobenzo[f]oxazepin-7-yl)methanamine by choosing appropriate aldehyde and amine precursors.

Reaction Conditions and Purification

Step Reagents / Conditions Notes
Condensation 2-nitrobenzaldehyde + 2-chloroethylamine HCl, organic solvent (THF, EtOH) Room temp or reflux, 2-4 hours
Nitro reduction Fe powder, Zn powder, or SnCl₂ Ambient to reflux, aqueous or organic media
Cyclization Same reducing agents, sometimes with acid catalyst Forms oxazepine ring
Double bond reduction NaBH₄, KBH₄, or LiBH₄ Mild conditions, careful temperature control
Palladium-catalyzed coupling Boronic acid derivative + aryl bromide, Pd(PPh₃)₄ catalyst, K₂CO₃ base, DME/H₂O Reflux under nitrogen, 3 hours
Boc deprotection 4 N HCl in 1,4-dioxane Room temperature, overnight
Purification Silica gel chromatography, recrystallization, trituration Solvents include ethyl acetate, petroleum ether, dichloromethane

Research Findings and Yields

  • The palladium-catalyzed coupling and subsequent deprotection yield the amine product in 77-96% isolated yield, indicating high efficiency and purity.
  • The condensation/reduction/cyclization method provides a robust and scalable route with good yields and avoids hazardous reagents.
  • One-pot azomethine formation followed by cyclization offers a facile synthetic route but may require optimization for specific substituents.

Summary Table of Preparation Routes

Methodology Key Steps Advantages Typical Yield (%) References
Condensation + Reduction + Cyclization Condensation of nitrobenzaldehyde with chloroethylamine, nitro reduction, ring closure, double bond reduction Simple, economical, safe 70-85
Palladium-Catalyzed Coupling + Deprotection Suzuki coupling of boronic acid derivatives, Boc deprotection High purity, scalable, functional group tolerant 77-96
One-Pot Azomethine + Cyclization Reflux of aldehydes and amines, cyclization with phthalide in THF Facile, one-pot, adaptable Variable

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of (4-Ethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanamine to achieve high yield and purity?

  • Methodology : Multi-step organic synthesis is typically employed, with critical optimization of reaction parameters such as temperature, solvent selection (e.g., toluene or acetic acid), and catalyst use. For example, cyclization reactions under inert atmospheres and controlled temperatures (e.g., 80–120°C) minimize side reactions . Continuous flow chemistry may enhance scalability and reproducibility in industrial settings . Purification via chromatography (e.g., flash column) and characterization by HPLC or NMR ensures >95% purity .

Q. What analytical techniques are most reliable for confirming the structural integrity of this compound?

  • Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for verifying the benzoxazepine core and ethyl/methanamine substituents. Mass spectrometry (MS) confirms molecular weight, while High-Performance Liquid Chromatography (HPLC) assesses purity (>98% threshold for pharmacological studies) . X-ray crystallography, though less common, resolves stereochemical ambiguities in crystalline derivatives .

Advanced Research Questions

Q. What reaction mechanisms govern the chemical transformations of this compound under varying conditions?

  • Methodology : Kinetic studies and computational modeling (e.g., DFT calculations) elucidate pathways for oxidation, reduction, and substitution reactions. For instance, allyl group oxidation may yield carboxylic acids, while nitro group reduction produces amines . Solvent polarity and temperature significantly influence reaction rates and product distribution . Mechanistic insights are validated via isotopic labeling or trapping intermediates .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced biological activity?

  • Methodology : Systematic substitution at the ethyl or methanamine groups can modulate bioactivity. For example:

  • Ethyl group replacement : Substituting with bulkier alkyl chains (e.g., propyl) may enhance receptor binding affinity .
  • Methanamine modification : Introducing electron-withdrawing groups (e.g., trifluoromethyl) improves metabolic stability .
    Comparative assays (e.g., enzyme inhibition, cell viability) quantify activity changes, supported by molecular docking to predict target interactions .

Q. How should researchers address contradictions in biological activity data across studies?

  • Methodology : Replicate assays under standardized conditions (e.g., pH, temperature, cell lines) to isolate variables. For example, discrepancies in antimicrobial activity may arise from differences in bacterial strain susceptibility or assay protocols (e.g., broth microdilution vs. disk diffusion) . Meta-analyses of published data, coupled with orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays), resolve inconsistencies .

Key Considerations for Experimental Design

  • Controlled Variables : Ensure consistency in solvent choice (e.g., DMSO for solubility), temperature (±1°C tolerance), and catalyst batch to minimize variability .
  • Advanced Characterization : Use hyphenated techniques like LC-MS/MS for trace impurity profiling (<0.1% threshold) in pharmacokinetic studies .
  • Ethical Compliance : Adhere to institutional guidelines for handling hazardous intermediates (e.g., sulfonamide derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-Ethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanamine
Reactant of Route 2
(4-Ethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.